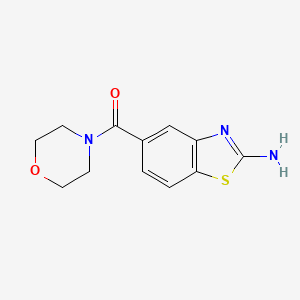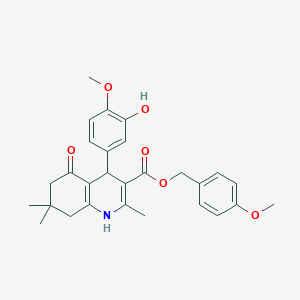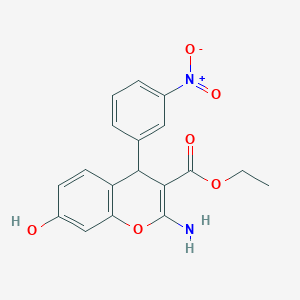
1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine, also known as EPP, is a synthetic compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
作用機序
The exact mechanism of action of 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been shown to inhibit the activity of monoamine oxidase A and B, leading to increased levels of these neurotransmitters in the brain. This may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been extensively studied in animal models, making it a well-established compound for research. However, this compound also has some limitations. It has low solubility in water, which may limit its use in some experiments. It also has potential toxicity at high doses, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Another area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and may have potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成法
1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods, including the reaction of ethyl 4-bromobenzoate with 1-(2-phenylethyl)piperazine in the presence of a palladium catalyst. Another method involves the reaction of ethyl 4-chlorobenzoate with 1-(2-phenylethyl)piperazine in the presence of a base. Both methods yield this compound with high purity and yield.
科学的研究の応用
1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, this compound has been studied as a potential treatment for schizophrenia and other psychotic disorders. In pharmacology, this compound has been shown to have potent inhibitory effects on monoamine oxidase A and B, which are enzymes responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
(4-ethylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)21(24)23-16-14-22(15-17-23)13-12-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCPCIRHJIWFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)

![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
methyl]phosphonate](/img/structure/B5187615.png)


![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)

![1-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanone](/img/structure/B5187651.png)